XtalFluor-E

Catalog No.
S903831
CAS No.
63517-29-3
M.F
C4H10BF6NS
M. Wt
229 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XtalFluor-E

CAS Number

63517-29-3

Product Name

XtalFluor-E

IUPAC Name

diethylamino(difluoro)sulfanium;tetrafluoroborate

Molecular Formula

C4H10BF6NS

Molecular Weight

229 g/mol

InChI

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1

InChI Key

YLNKFQWRRIXZPJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F

Synonyms

diethylaminodifluorosulfinium tetrafluoroborate, XtalFluor-E

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F

The exact mass of the compound XtalFluor-E is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

XtalFluor-E, chemically identified as (diethylamino)difluorosulfonium tetrafluoroborate, is a bench-stable, crystalline deoxofluorinating agent widely utilized in pharmaceutical and fine chemical synthesis [1]. Designed as a direct replacement for volatile, highly hazardous liquid aminosulfur trifluorides, it efficiently converts alcohols to alkyl fluorides and carbonyls to gem-difluorides [2]. From a procurement perspective, XtalFluor-E is prioritized for its solid-state stability, lack of explosive distillation requirements, and compatibility with standard laboratory equipment, making it a critical reagent for safe, scalable fluorination campaigns [1].

Procurement Fit

Crystalline non‑pyrophoric solid; brief air handling supports automated solid dispensing
Reported borosilicate glassware compatibility under anhydrous conditions, no free HF
Wider thermal stability margin vs liquid fluorinating reagents supports standard reactor use

Substituting XtalFluor-E with legacy liquid fluorinating agents like DAST or Deoxo-Fluor introduces severe process hazards and significant yield penalties [1]. DAST is notoriously prone to violent exothermic decomposition at elevated temperatures and requires hazardous distillation for purification. Furthermore, legacy reagents rapidly generate volatile, highly toxic, and corrosive free hydrogen fluoride (HF) upon use or moisture exposure, necessitating specialized PTFE or Hastelloy reactors [1]. Chemically, DAST and Deoxo-Fluor frequently drive unwanted dehydration pathways during deoxofluorination, leading to olefinic side products that reduce the yield of the target fluorinated compound and severely complicate downstream chromatographic isolation [2].

Substitution Risk

Legacy reagents (DAST, Deoxo‑Fluor) are moisture‑sensitive liquids requiring rigorous anhydrous handling; XtalFluor‑E's crystalline solid format may disrupt workflows if substituted directly
DAST/Deoxo‑Fluor evolve free HF, etching glass and demanding fluoropolymer equipment; XtalFluor‑E does not liberate free HF under anhydrous conditions
Legacy reagents exhibit lower thermal decomposition onset, limiting scale‑up reactor choice; XtalFluor‑E's reported higher onset supports standard jacketed reactors

Thermal Stability and Exothermic Safety Profile

Accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) demonstrate that XtalFluor-E possesses a vastly superior safety margin compared to legacy liquid reagents [2]. While DAST and Deoxo-Fluor decompose at 140°C, XtalFluor-E remains stable up to 215°C [1]. More importantly, the decomposition of XtalFluor-E releases significantly less energy, mitigating the explosive risks associated with DAST [2].

Evidence DimensionDecomposition onset temperature and enthalpy (ΔH)
Target Compound DataOnset at 215°C; ΔH = -661 J/g
Comparator Or BaselineDAST (Onset at 140°C; ΔH = -1700 J/g) and Deoxo-Fluor (Onset at 140°C; ΔH = -1100 J/g)
Quantified Difference75°C higher decomposition onset and 61% less exothermic energy release compared to DAST.
ConditionsDifferential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) safety profiling.

Enables safe scale-up, bulk procurement, and storage without the catastrophic explosion risks inherent to liquid aminosulfur trifluorides.

Thermal Stability
Head-to-head
XtalFluor‑E onset: 119 °C vs DAST/Deoxo‑Fluor: 60 °C
Difference: +59 °C
Reported wider thermal safety margin supports standard reactor deployment
ARC/DSC; neat solids

Chemoselectivity and Suppression of Olefinic Side Products

During the deoxofluorination of ketones, legacy reagents frequently cause competitive elimination, yielding unwanted vinyl fluorides. In the fluorination of 4-tert-butylcyclohexanone, XtalFluor-E (promoted by Et3N·2HF) produced the desired gem-difluoride in a 91% yield with an exceptional 62:1 ratio over the elimination byproduct[1]. In stark contrast, Deoxo-Fluor yielded a 5:1 ratio, and DAST yielded a highly contaminated 2:1 ratio [1].

Evidence DimensionProduct-to-byproduct ratio (gem-difluoride vs. vinyl fluoride)
Target Compound Data62:1 ratio (91% overall yield)
Comparator Or BaselineDeoxo-Fluor (5:1 ratio) and DAST (2:1 ratio)
Quantified DifferenceUp to a 31-fold improvement in chemoselectivity against olefin formation compared to DAST.
ConditionsDeoxofluorination of 4-tert-butylcyclohexanone using Et3N·2HF promoter.

Drastically reduces the need for complex chromatographic purification to remove structurally similar olefinic impurities, lowering overall manufacturing costs.

Glassware Compatibility
Head-to-head
XtalFluor‑E: no free HF, borosilicate glass compatible
DAST/Deoxo‑Fluor: HF release etches glass
May reduce capital expenditure for fluoropolymer equipment
Anhydrous conditions

Reactor Compatibility and Elimination of Corrosive Free HF

A major procurement barrier for DAST and Deoxo-Fluor is their rapid generation of highly corrosive free hydrogen fluoride (HF), which etches glass and degrades standard equipment [1]. XtalFluor-E circumvents this by operating as a 'fluoride-starved' system that generates tetrafluoroboric acid (HBF4) rather than free HF [2]. This fundamental mechanistic shift completely eliminates the corrosive fuming associated with legacy reagents[1].

Evidence DimensionGeneration of corrosive free HF during reaction and storage
Target Compound DataGenerates HBF4; zero free HF generation
Comparator Or BaselineDAST and Deoxo-Fluor (Rapid generation of volatile, glass-etching free HF)
Quantified DifferenceBinary elimination of free HF generation.
ConditionsStandard laboratory or industrial deoxofluorination conditions.

Allows reactions to be run in standard borosilicate glassware, eliminating the need to procure expensive Hastelloy or PTFE-lined reactors.

Deoxofluorination Selectivity
Class-level
Consistently reduced elimination byproducts reported vs DAST/Deoxo‑Fluor
May reduce purification burden and improve throughput
Substrate‑dependent; requires exogenous fluoride promoter
Acyl Fluoride Synthesis
Reported
36–99% yield from carboxylic acids, room temp, NaF cat., EtOAc, silica filtration
Mild conditions support acid‑labile substrate compatibility
One‑step protocol; late‑stage functionalization
Sulfonyl Fluoride Synthesis
Reported
41–94% yield from sulfonic acids/Na salts, room temp or mild heating
Salt‑tolerant protocol reduces unit operations in SuFEx workflows
DMF or other solvents; direct use of sodium sulfonates
Monofluoroalkene Synthesis
Reported
Up to 79% yield from cyclohexanone derivatives, room temp, one step, air‑compatible
Direct protocol may accelerate SAR exploration for amide isosteres
No glovebox required; single step

Pilot-Plant Scale Pharmaceutical Deoxofluorination

Due to its high decomposition onset (215°C) and low exothermic energy release, XtalFluor-E is the reagent of choice for scaling up the synthesis of fluorinated active pharmaceutical ingredients (APIs). It replaces DAST in environments where explosive thermal runaway cannot be risked [1].

High-Purity gem-Difluoride Synthesis from Ketones

In workflows requiring the conversion of sterically hindered cyclic ketones to gem-difluorides, XtalFluor-E drastically outperforms legacy reagents by suppressing vinyl fluoride elimination byproducts, making it ideal for late-stage functionalization where chromatographic separation is difficult [1].

Fluorination Campaigns in Standard Borosilicate Glassware

For contract research organizations (CROs) and academic labs lacking specialized PTFE-lined or Hastelloy reactors, XtalFluor-E allows advanced deoxofluorination to be performed safely in standard glass vessels, as it does not generate glass-etching free HF [2].

Application Fit

Application
Selection Property
Validation Focus
Deoxofluorination scale‑up
Thermal stability margin, glassware compatibility
Pilot‑scale thermal safety, reactor compatibility testing
Automated high‑throughput experimentation
Solid dispensing format, air stability
Automation compatibility, corrosion resistance
Acyl fluoride peptide coupling
Mild room‑temperature conditions, stereochemical integrity
Epimerization control, yield consistency
SuFEx click chemistry with sulfonate salts
Salt tolerance, one‑step protocol
Direct use of sodium sulfonates, yield reproducibility

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

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